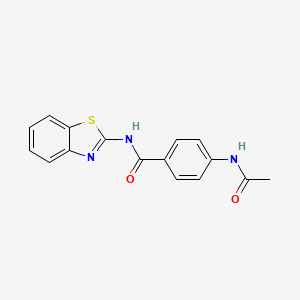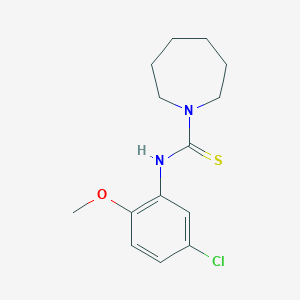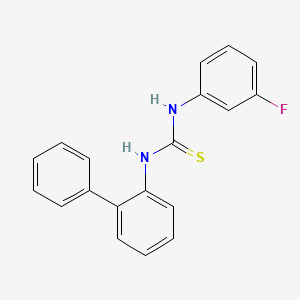![molecular formula C16H18N4O3S B5878738 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives that have been studied for their diverse biological activities. In
作用機序
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. For example, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been shown to improve cognitive function and reduce oxidative stress in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent biological activity. The compound has been shown to have a wide range of therapeutic applications, making it a promising candidate for drug development. However, one limitation of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide. One direction is to further explore the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing formulations of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide that improve its solubility and bioavailability. Finally, future studies could investigate the potential of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
合成法
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide involves the reaction of 2-amino-5-(2,2-dimethylpropyl)-1,3,4-thiadiazole with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide as a yellow solid.
科学的研究の応用
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)10-14-18-19-15(24-14)17-13(21)8-7-11-5-4-6-12(9-11)20(22)23/h4-9H,10H2,1-3H3,(H,17,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPEVWFVKLZPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)



![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)